2,4-Dibutyl-6-(propan-2-yl)pyridine
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Overview
Description
2,4-Dibutyl-6-(propan-2-yl)pyridine is a chemical compound belonging to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound includes a pyridine ring substituted with butyl groups at positions 2 and 4, and an isopropyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibutyl-6-(propan-2-yl)pyridine can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Grignard Reaction: This involves the reaction of a pyridine derivative with a Grignard reagent (an organomagnesium compound) to introduce the butyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibutyl-6-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2,4-Dibutyl-6-(propan-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibutyl-6-(propan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound with a simpler structure.
2,4-Dimethyl-6-(propan-2-yl)pyridine: A similar compound with methyl groups instead of butyl groups.
2,4-Dibutyl-6-methylpyridine: A compound with a methyl group at position 6 instead of an isopropyl group.
Uniqueness
2,4-Dibutyl-6-(propan-2-yl)pyridine is unique due to the specific arrangement of butyl and isopropyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
111599-34-9 |
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Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
2,4-dibutyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C16H27N/c1-5-7-9-14-11-15(10-8-6-2)17-16(12-14)13(3)4/h11-13H,5-10H2,1-4H3 |
InChI Key |
AXTAJPOWGWSGNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC(=C1)C(C)C)CCCC |
Origin of Product |
United States |
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